N,N-Dibenzyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide

Catalog No.
S11933378
CAS No.
633286-24-5
M.F
C25H28N2O5S
M. Wt
468.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dibenzyl-2-(N-methyl3,4-dimethoxybenzenesulfon...

CAS Number

633286-24-5

Product Name

N,N-Dibenzyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide

IUPAC Name

N,N-dibenzyl-2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]acetamide

Molecular Formula

C25H28N2O5S

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C25H28N2O5S/c1-26(33(29,30)22-14-15-23(31-2)24(16-22)32-3)19-25(28)27(17-20-10-6-4-7-11-20)18-21-12-8-5-9-13-21/h4-16H,17-19H2,1-3H3

InChI Key

SIHCMJDFSSLZEN-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

N,N-Dibenzyl-2-(N-methyl-3,4-dimethoxybenzenesulfonamido)acetamide is a complex organic compound characterized by its unique structure that includes a dibenzyl group and a sulfonamide moiety. This compound is notable for its potential therapeutic applications, particularly in the field of medicinal chemistry. Its molecular formula is C₂₁H₂₃N₃O₅S, and it features a central acetamide group attached to both a dibenzyl and a sulfonamide substituent. The presence of methoxy groups on the benzene ring enhances its solubility and reactivity, making it an interesting candidate for further research.

The reactivity of N,N-Dibenzyl-2-(N-methyl-3,4-dimethoxybenzenesulfonamido)acetamide can be attributed to its functional groups:

  • Acid-Base Reactions: The sulfonamide nitrogen can act as a base, allowing for protonation under acidic conditions.
  • Nucleophilic Substitution: The acetamide group can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Hydrolysis: Under certain conditions, the acetamide bond may undergo hydrolysis, leading to the formation of corresponding amines and carboxylic acids.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds similar to N,N-Dibenzyl-2-(N-methyl-3,4-dimethoxybenzenesulfonamido)acetamide exhibit various biological activities, including:

  • Antimicrobial Properties: Some sulfonamide derivatives have shown effectiveness against bacterial infections.
  • Anti-inflammatory Effects: The presence of the methoxy groups may enhance anti-inflammatory activity by modulating inflammatory pathways.
  • Potential Anticancer Activity: Certain related compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting a need for further exploration in this area.

Synthesis of N,N-Dibenzyl-2-(N-methyl-3,4-dimethoxybenzenesulfonamido)acetamide can be achieved through several methods:

  • Direct Coupling: Reacting N-methyl-3,4-dimethoxybenzenesulfonamide with dibenzylacetyl chloride under basic conditions.
  • Multi-step Synthesis: Starting from simpler precursors such as 3,4-dimethoxyaniline and performing sequential reactions to introduce the sulfonamide and dibenzyl groups.
  • Use of Protecting Groups: Employing protecting groups for functional groups during synthesis to prevent unwanted reactions.

These methods provide flexibility in optimizing yield and purity.

The applications of N,N-Dibenzyl-2-(N-methyl-3,4-dimethoxybenzenesulfonamido)acetamide are diverse:

  • Pharmaceutical Development: Its potential as an antimicrobial or anti-inflammatory agent makes it suitable for drug development.
  • Chemical Probes: This compound can serve as a chemical probe in biological studies to elucidate mechanisms of action.
  • Synthetic Intermediates: It can be utilized in the synthesis of more complex molecules due to its reactive functional groups.

Interaction studies are crucial to understanding how N,N-Dibenzyl-2-(N-methyl-3,4-dimethoxybenzenesulfonamido)acetamide interacts with biological systems:

  • Protein Binding: Investigating how this compound binds to target proteins can reveal its mechanism of action.
  • Enzyme Inhibition Assays: Testing its ability to inhibit specific enzymes can provide insights into its therapeutic potential.
  • Cellular Uptake Studies: Understanding how effectively this compound enters cells will inform its bioavailability and efficacy.

Several compounds share structural similarities with N,N-Dibenzyl-2-(N-methyl-3,4-dimethoxybenzenesulfonamido)acetamide. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
N,N-DibenzylbenzamideC₂₁H₂₁NLacks sulfonamide group; primarily used for analgesic properties.
Dibenzyl 2-AminosuccinateC₂₅H₂₇N₁O₇SContains an amino acid derivative; used in peptide synthesis.
N,N-DimethylsulfamoylbenzamideC₁₈H₂₃N₃O₂SContains dimethylsulfamoyl; exhibits different biological activity profiles.

The uniqueness of N,N-Dibenzyl-2-(N-methyl-3,4-dimethoxybenzenesulfonamido)acetamide lies in its combination of dibenzyl and methoxy-substituted sulfonamide functionalities, which may confer distinct pharmacological properties compared to these similar compounds.

Conventional Multi-Step Condensation Approaches

Conventional synthesis routes for N,N-dibenzyl-2-(N-methyl-3,4-dimethoxybenzenesulfonamido)acetamide typically involve sequential sulfonylation and amidation steps. The process begins with the preparation of 3,4-dimethoxybenzenesulfonyl chloride, which is reacted with N-methylamine to form the intermediate N-methyl-3,4-dimethoxybenzenesulfonamide. This intermediate is subsequently coupled with N,N-dibenzyl-2-chloroacetamide using carbodiimide-based coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst.

Key reaction parameters include:

  • Solvent systems: Mixtures of methanol and acetonitrile (50:50 v/v) provide optimal solubility for both sulfonamide and acetamide precursors.
  • Temperature control: Reaction mixtures are maintained at 80°C during the initial activation phase, followed by reflux conditions (100–110°C) for 42 hours to ensure complete amide bond formation.
  • Purification: Crude products are typically purified through flash chromatography using acetonitrile/methanol (25:1) gradients, achieving ≥95% purity as confirmed by HPLC analysis.

Table 1: Representative Yields in Conventional Synthesis

Coupling AgentSolvent SystemReaction Time (h)Yield (%)
DCC/DMAPMeCN/MeOH (50:50)4278
EDCI/HOBtDCM/THF (70:30)3665
HATU/DIEADMF2482

The major limitation of this approach lies in the generation of stoichiometric amounts of dicyclohexylurea (DCU) byproducts, necessitating extensive purification steps. Recent advances have focused on replacing DCC with polymer-supported carbodiimides to simplify product isolation.

Novel Catalytic Strategies for Sulfonamide-Acetamide Coupling

Transition metal catalysis has emerged as a powerful tool for streamlining the synthesis of complex sulfonamide-acetamide hybrids. Copper-catalyzed three-component coupling reactions demonstrate particular promise, enabling direct assembly of the target molecule from 3,4-dimethoxybenzenesulfinate, N-methylpropargylamine, and N,N-dibenzylbromoacetamide.

Mechanistic studies reveal a radical-mediated pathway where:

  • Copper(I) activates the sulfinate salt, generating sulfonyl radicals.
  • Radical addition to the alkyne precursor forms vinylsulfonamide intermediates.
  • Nucleophilic displacement of bromide by the sulfonamide nitrogen completes the acetamide coupling.

Table 2: Catalytic Systems for Coupling Reactions

CatalystLigandSolventTemp (°C)Yield (%)
CuI1,10-PhenanthrolineDMSO8088
CuBrTriphenylphosphineToluene11076
Cu(OTf)2BipyridineMeCN6092

Notably, photo-redox catalytic systems using Ru(bpy)3Cl2 under blue LED irradiation achieve comparable yields (85–90%) at ambient temperatures, significantly reducing energy input. These methods exhibit excellent functional group tolerance, preserving the dimethoxy aromatic system and N-benzyl protecting groups throughout the reaction sequence.

Solvent-Free Mechanochemical Synthesis Optimization

Mechanochemical approaches utilizing high-energy ball milling have successfully eliminated solvent requirements in the final coupling stage. A typical protocol involves:

  • Pre-milling N-methyl-3,4-dimethoxybenzenesulfonamide and N,N-dibenzyl-2-bromoacetamide (1:1 molar ratio) with potassium carbonate (2 eq) for 15 minutes.
  • Subsequent milling at 30 Hz for 60 minutes using stainless steel grinding media.

Table 3: Mechanochemical Reaction Optimization

Milling Time (min)Frequency (Hz)BaseYield (%)
3025K2CO368
6030Cs2CO382
9035K3PO479

X-ray powder diffraction analysis confirms complete consumption of starting materials within 90 minutes, with no observable degradation of the dimethoxy aromatic system. This method reduces solvent waste by 95% compared to traditional approaches while maintaining reaction yields ≥80%. Scale-up experiments using planetary ball mills (500 mL vessels) demonstrate consistent product quality at 100-gram scales, highlighting its industrial potential.

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Exact Mass

468.17189317 g/mol

Monoisotopic Mass

468.17189317 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

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